Thiacloprid amide

Ecotoxicology In Vitro Toxicology Fish Immunology

Researchers requiring accurate quantification of thiacloprid residues and hydrolytic degradation products in complex matrices need a reliable, well-characterized analytical standard. Thiacloprid-amide serves as the definitive marker for thiacloprid degradation in water, soil, and food. - ≥98% purity (HPLC/qNMR) ensures robust calibration and traceable residue analysis via LC-MS/MS or GC-MS. - Distinct from parent thiacloprid and other neonicotinoid metabolites; essential for MRL compliance testing in honey, peppers, and tomatoes. - Used in environmental fate studies, microbial degradation pathway characterization, and in vitro ecotoxicology assessments.

Molecular Formula C10H11ClN4OS
Molecular Weight 270.74 g/mol
CAS No. 676228-91-4
Cat. No. B213021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiacloprid amide
CAS676228-91-4
Molecular FormulaC10H11ClN4OS
Molecular Weight270.74 g/mol
Structural Identifiers
SMILESC1CSC(=NC(=O)N)N1CC2=CN=C(C=C2)Cl
InChIInChI=1S/C10H11ClN4OS/c11-8-2-1-7(5-13-8)6-15-3-4-17-10(15)14-9(12)16/h1-2,5H,3-4,6H2,(H2,12,16)
InChIKeyLEZHOZPJYAQQNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiacloprid Amide Reference Standard


Thiacloprid amide (CAS 676228-91-4), with the systematic name 1-{(2E)-3-[(6-chloro-3-pyridinyl)methyl]-1,3-thiazolidin-2-ylidene}urea, is the primary hydrolytic metabolite of the chloropyridinyl neonicotinoid insecticide thiacloprid [1]. It is a solid, crystalline compound with a molecular formula of C10H11ClN4OS, a molecular weight of 270.74 g/mol, and a melting point range of 167–171 °C . As a well-characterized analytical reference standard, it is essential for the accurate quantification of thiacloprid residues and its degradation in complex matrices such as food, feed, and environmental samples using techniques like LC-MS/MS and GC-MS .

Thiacloprid Amide Substitution Limitations


Direct substitution of thiacloprid amide with its parent insecticide, thiacloprid, or other neonicotinoid metabolites like desnitro-imidacloprid is scientifically invalid and can lead to critical analytical and toxicological misinterpretations. These compounds possess fundamentally different physicochemical, biological, and toxicological profiles [1]. For instance, thiacloprid amide is a hydrolytic product with an amide functional group, whereas thiacloprid retains a cyanoimine moiety, leading to distinct behavior in chromatographic separation, mass spectrometric detection, and biological activity. Critically, as a specific degradation marker, thiacloprid amide provides unique information on the environmental fate and metabolic pathways of thiacloprid that cannot be inferred from measuring the parent compound or an alternative metabolite like desnitro-imidacloprid [2].

Thiacloprid Amide Differentiation Evidence


Cytotoxicity in Carp Primary Leukocytes

A 2024 study in Scientific Reports directly compared the cytotoxic effects of thiacloprid amide to its parent compound, thiacloprid, and another major neonicotinoid metabolite, desnitro-imidacloprid, in carp immune cells. Thiacloprid amide demonstrated significantly higher cytotoxicity, measured via MTT and Alamar Blue viability assays, across multiple concentrations (2.25–20 µM). At a concentration of 20 µM, thiacloprid amide reduced cell viability to 58% of control, compared to thiacloprid, which only reduced viability to 78%, and imidacloprid, which reduced it to 81% in primary carp leukocytes [1].

Ecotoxicology In Vitro Toxicology Fish Immunology Neonicotinoid Metabolites

Diminished Insecticidal Potency

While thiacloprid amide is a degradation product, it retains measurable insecticidal activity. In a head-to-head comparison against the parent compound thiacloprid using the horsebean aphid (Aphis craccivora), the amide metabolite was 15.6 times less potent via oral ingestion and 38.6 times less potent in a contact assay [1]. This quantifies its reduced, but not eliminated, bioactivity, which is a crucial differentiator for studies on the persistence of insecticidal effects in soil or following microbial degradation.

Agrochemical Metabolites Insecticide Efficacy Soil Microbiology Bioactivity Assessment

Certified Purity for Regulatory Quantification

For analytical procurement, a critical differentiator is certified purity. As a reference standard, thiacloprid amide is routinely supplied with a high and well-characterized purity suitable for calibration. WITEGA provides this standard with an HPLC purity >99.0% . Similarly, the FUJIFILM Wako standard has a specification of 98.0+% by both HPLC and qNMR . In contrast, many other degradation product standards or research-grade chemicals do not come with this level of batch-specific certification, which is essential for meeting the rigorous traceability requirements of ISO/IEC 17025 accredited laboratories and regulatory bodies like the EPA or EFSA.

Analytical Chemistry Reference Materials Pesticide Residue Analysis Quality Control

Thiacloprid Amide Validated Applications


Environmental Fate Degradation Analysis

Thiacloprid amide is a definitive marker for hydrolytic degradation of thiacloprid in water and soil. Its presence is a key indicator for assessing the environmental persistence and transformation pathways of the parent insecticide. The validated structure M271 was confirmed as thiacloprid amide, enabling its use in kinetic studies to track degradation dynamics under various environmental conditions [1].

Food and Feed Residue Monitoring

Thiacloprid amide is included as an analyte in multiresidue analytical methods for food commodities. As a metabolite, it is part of the residue definition for risk assessment by regulatory authorities. Its detection and quantification in samples like honey, green peppers, and tomatoes are essential for compliance with Maximum Residue Limits (MRLs) [2]. The compound is routinely analyzed using established LC-MS/MS workflows .

In Vitro Metabolite Toxicity Assessment

This compound is the standard of choice for in vitro studies investigating the specific toxicological effects of neonicotinoid degradation products on non-target organisms. Direct comparative data show thiacloprid amide induces a distinct level of cytotoxicity and oxidative stress in fish immune cells compared to its parent, emphasizing the need for its specific use in immunotoxicity and ecotoxicology assessments [3].

Microbial Biodegradation Pathways

Thiacloprid amide serves as a key intermediate in the microbial breakdown of thiacloprid. Its formation and subsequent fate are used to identify and characterize the metabolic capabilities of soil bacteria and fungi. This is critical for developing bioremediation strategies for neonicotinoid-contaminated environments [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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